molecular formula C18H22N6 B10856477 2,3-dimethyl-3-N-(2-pyridin-4-ylpyrido[3,4-d]pyrimidin-4-yl)butane-2,3-diamine

2,3-dimethyl-3-N-(2-pyridin-4-ylpyrido[3,4-d]pyrimidin-4-yl)butane-2,3-diamine

Cat. No.: B10856477
M. Wt: 322.4 g/mol
InChI Key: MYPGOQOVEQKGDN-UHFFFAOYSA-N
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Description

Example 320 [WO2018198077A2]: is a synthetic organic compound classified as a large tumor suppressor kinase inhibitor. This compound is designed to inhibit large tumor suppressor kinases, which are involved in regulating cell proliferation. The inhibition of these kinases can promote cell proliferation, making this compound potentially useful in promoting wound healing and liver regeneration .

Preparation Methods

Chemical Reactions Analysis

Example 320 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Example 320 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of large tumor suppressor kinases and their role in cell proliferation.

    Biology: Employed in cellular and molecular biology research to investigate the pathways and mechanisms involved in cell growth and regeneration.

    Medicine: Potential therapeutic applications in promoting wound healing and liver regeneration, as well as in cancer research to understand the role of large tumor suppressor kinases in tumor growth.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting large tumor suppressor kinases.

Mechanism of Action

The mechanism of action of Example 320 involves the inhibition of large tumor suppressor kinases. These kinases play a crucial role in regulating cell proliferation and growth. By inhibiting these kinases, Example 320 promotes cell proliferation, which can be beneficial in processes such as wound healing and liver regeneration. The molecular targets of this compound include the kinase domains of large tumor suppressor kinases, and the pathways involved are related to cell cycle regulation and growth signaling .

Comparison with Similar Compounds

Example 320 is unique in its specific inhibition of large tumor suppressor kinases. Similar compounds include other kinase inhibitors that target different kinases involved in cell proliferation and growth. Some of these similar compounds are:

Properties

Molecular Formula

C18H22N6

Molecular Weight

322.4 g/mol

IUPAC Name

2,3-dimethyl-3-N-(2-pyridin-4-ylpyrido[3,4-d]pyrimidin-4-yl)butane-2,3-diamine

InChI

InChI=1S/C18H22N6/c1-17(2,19)18(3,4)24-16-13-7-10-21-11-14(13)22-15(23-16)12-5-8-20-9-6-12/h5-11H,19H2,1-4H3,(H,22,23,24)

InChI Key

MYPGOQOVEQKGDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C)NC1=NC(=NC2=C1C=CN=C2)C3=CC=NC=C3)N

Origin of Product

United States

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